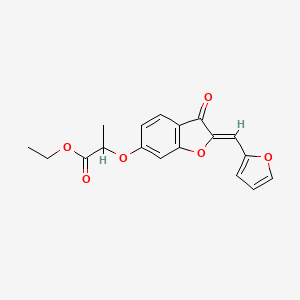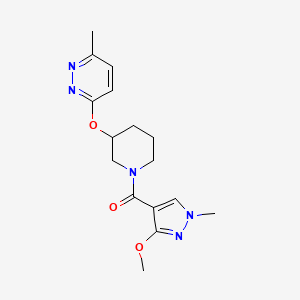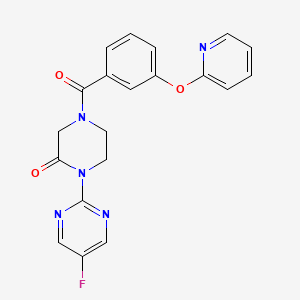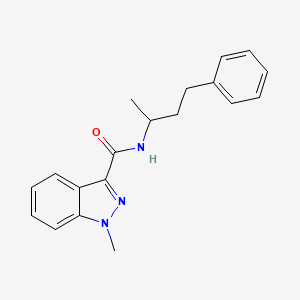
Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride” is a chemical compound. It is also known as "methyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate hydrochloride" . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C10H15NO2.ClH/c1-3-4-10(9(12)13-2)5-7-11-8-6-10;/h1,11H,4-8H2,2H3;1H . This indicates that the compound has a molecular weight of 179.65 . Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 179.65 .Aplicaciones Científicas De Investigación
Pharmacological Applications
Piperidine derivatives, including Methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride, are present in more than twenty classes of pharmaceuticals . They are used in the synthesis of various drugs due to their significant role in medicinal chemistry. The piperidine moiety is a common feature in FDA-approved drugs and is involved in a wide range of pharmacological activities.
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry . This compound can serve as a substrate for the synthesis of biologically active piperidines, which are crucial for drug construction.
Anticancer Agents
Piperidine derivatives are utilized as anticancer agents. They exhibit a range of biological activities and are part of the structural framework of several anticancer drugs . Research into piperidine derivatives continues to explore their potential in cancer treatment.
Antimicrobial and Antiviral Agents
The piperidine nucleus is essential in the production of antimicrobial and antiviral agents. Compounds with the piperidine moiety have shown effectiveness against various microbial and viral infections .
Analgesic and Anti-inflammatory Agents
Due to their pharmacophoric features, piperidine derivatives are used as analgesic and anti-inflammatory agents. They play a role in the management of pain and inflammation, contributing to the therapeutic arsenal against these conditions .
Antipsychotic and Neuroprotective Agents
Piperidine compounds are also important in the field of neuropsychiatry. They are used in the development of antipsychotic drugs and have shown neuroprotective properties, which are beneficial in conditions like Alzheimer’s disease .
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)10(9(12)13-3)4-6-11-7-5-10;/h8,11H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYOEPMUPHZKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCNCC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-2-[(E)-[(4-chlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2932840.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2932842.png)

![Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylate](/img/structure/B2932844.png)
![3-pyridinyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2932846.png)


![2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline](/img/structure/B2932853.png)
![N-(4-acetamidophenyl)-2-((4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2932854.png)



